molecular formula C12H17N3O B1270076 1-Phenyl-3-piperidin-4-ylurea CAS No. 61220-48-2

1-Phenyl-3-piperidin-4-ylurea

Cat. No.: B1270076
CAS No.: 61220-48-2
M. Wt: 219.28 g/mol
InChI Key: SKBLRKMDOMTQQV-UHFFFAOYSA-N
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Description

1-Phenyl-3-piperidin-4-ylurea is an organic compound with the molecular formula C13H17N3O. It is a derivative of urea and belongs to the family of piperidine compounds. This compound is known for its white or off-white crystalline powder form and has a melting point of 209-210°C. It exhibits a moderate affinity for the dopamine transporter and has been used as a reference compound for the development of potential drugs.

Mechanism of Action

Biochemical Analysis

Cellular Effects

1-Phenyl-3-piperidin-4-ylurea has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling molecules, thereby modulating downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites. This compound may also participate in feedback regulation mechanisms, where its presence inhibits or activates specific metabolic pathways to maintain cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse through lipid bilayers. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with intracellular transport proteins. The distribution of this compound within tissues can influence its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

1-Phenyl-3-piperidin-4-ylurea can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminopyridine with phenyl isocyanate . The reaction conditions typically include the use of an appropriate solvent and controlled temperature to ensure the desired product formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-piperidin-4-ylurea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-3-piperidin-4-ylurea has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the development of new synthetic methods and reaction mechanisms.

    Biology: Its moderate affinity for the dopamine transporter makes it useful in studying neurotransmitter systems and related biological processes.

    Industry: It can be used in the synthesis of other piperidine derivatives, which are important in various industrial applications.

Comparison with Similar Compounds

1-Phenyl-3-piperidin-4-ylurea can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.

    Phenylpiperidine: A derivative of piperidine with a phenyl group attached, known for its pharmacological properties.

    Piperidinone: A ketone derivative of piperidine, used in various chemical syntheses

Properties

IUPAC Name

1-phenyl-3-piperidin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBLRKMDOMTQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362945
Record name 1-phenyl-3-piperidin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-48-2
Record name 1-phenyl-3-piperidin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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